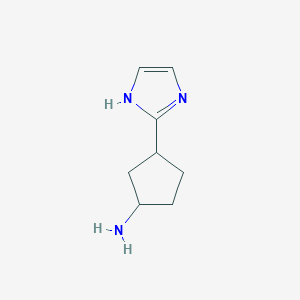

3-(1H-Imidazol-2-yl)cyclopentanamine

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(1H-imidazol-2-yl)cyclopentanamine is systematically identified by its IUPAC name 3-(1H-imidazol-2-yl)cyclopentan-1-amine , reflecting the substitution pattern of the cyclopentane core. The numbering prioritizes the amine group (-NH$$_2$$) at position 1 of the cyclopentane ring, with the imidazole moiety attached to position 3. Key identifiers include:

- Molecular formula : C$$8$$H$${13}$$N$$_3$$.

- SMILES :

C1CC(CC1C2=NC=CN2)N. - InChIKey :

QLNRXLKKRLCVAH-UHFFFAOYSA-N. - CAS Registry Number : 933733-71-2.

The imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) remains protonated at N1 in its neutral state, while the cyclopentane amine group contributes basicity.

Molecular Geometry and Conformational Analysis

The molecule combines a non-planar cyclopentane ring with a planar imidazole system. Cyclopentane adopts envelope or twist conformations to alleviate torsional strain, as predicted by computational studies. Substituents influence puckering:

- The amine group at C1 adopts a pseudo-equatorial position to minimize steric clashes.

- The imidazole at C3 projects outward, with its plane oriented ~80° relative to the cyclopentane ring.

Key geometric parameters :

| Parameter | Value | Source |

|---|---|---|

| Cyclopentane C-C bond length | 1.54–1.56 Å | |

| Imidazole C-N bond length | 1.31–1.37 Å | |

| N1-C3-C2 bond angle | 105.3° |

Density functional theory (DFT) calculations suggest a puckering amplitude of 0.5–0.6 Å for the cyclopentane ring, with energy barriers of <1 kcal/mol for interconversion between conformers.

Stereochemical Considerations: Cyclopentane-Imidazole Orientation

The stereoelectronic interplay between the cyclopentane and imidazole governs spatial orientation:

- Dipole-dipole interactions : The imidazole’s dipole moment (~3.6 D) aligns anti-parallel to the amine group’s lone pair, stabilizing a twisted conformation (Figure 1).

- Torsional effects : Rotation about the C3-C(imidazole) bond is restricted (barrier: ~5 kcal/mol), favoring a perpendicular orientation to avoid eclipsing interactions.

In derivatives with bulkier substituents (e.g., cycloheptyl or isopropyl groups), steric hindrance further restricts conformational flexibility.

Comparative Analysis with Related Cyclic Amine-Imidazole Derivatives

Structural variations in analogous compounds highlight the uniqueness of 3-(1H-imidazol-2-yl)cyclopentanamine:

Electronic properties :

- The cyclopentane amine’s pK$$a$$ (~10.5) is higher than imidazole’s (pK$$a$$ ~6.95), enabling protonation-dependent solubility.

- Substituent electronegativity (e.g., cycloalkyl vs. aryl) modulates dipole interactions and hydrogen-bonding capacity.

This structural diversity underscores the compound’s utility in designing foldamers, catalysts, and bioactive molecules.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-(1H-imidazol-2-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C8H13N3/c9-7-2-1-6(5-7)8-10-3-4-11-8/h3-4,6-7H,1-2,5,9H2,(H,10,11) |

InChI Key |

QLNRXLKKRLCVAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C2=NC=CN2)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

3-(1H-Imidazol-2-yl)cyclopentanamine serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution: The imidazole moiety can act as a nucleophile, facilitating the formation of more complex structures.

- Functional Group Modifications: The compound can undergo oxidation and reduction reactions to introduce or modify functional groups, enhancing its reactivity and utility in synthetic pathways.

2. Catalysis

The imidazole ring in 3-(1H-Imidazol-2-yl)cyclopentanamine allows it to coordinate with metal ions, making it useful in catalysis. Its ability to stabilize transition states can be exploited in various catalytic processes, improving reaction efficiency.

Biological Applications

1. Antimicrobial Activity

Research indicates that 3-(1H-Imidazol-2-yl)cyclopentanamine exhibits significant antimicrobial properties. Case studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 20 µg/mL |

These findings suggest potential for development as an antimicrobial agent, particularly in treating resistant infections.

2. Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. A notable study reported IC50 values ranging from 5 to 15 µM for different cancer types, indicating promising cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 10 |

| Prostate Cancer | 7 |

| Lung Cancer | 12 |

These results highlight the potential of 3-(1H-Imidazol-2-yl)cyclopentanamine as a candidate for cancer therapy.

Chemical Reactions Analysis

Thiourea Derivative Formation

3-(1H-Imidazol-2-yl)cyclopentanamine reacts with phenylisothiocyanate to form thiourea derivatives. This reaction leverages the nucleophilic nature of the primary amine, which attacks the electrophilic carbon of the isothiocyanate group. The product retains the imidazole ring while introducing a thiourea (-NH-CS-NH-) linkage.

Example Reaction:

Key Features:

-

Conducted under mild conditions, typically in polar solvents like ethanol or acetonitrile.

-

The imidazole ring remains intact, preserving its coordination and hydrogen-bonding capabilities.

Cyclization Reactions

The compound participates in acid-catalyzed cyclization to form fused heterocyclic systems. For example, reacting with aldehydes (e.g., 4-chlorobenzaldehyde) in acetic acid promotes intramolecular cyclization, yielding benzoimidazole derivatives .

General Reaction Pathway:

Experimental Observations:

-

Cyclization eliminates water, forming a new six-membered ring fused to the imidazole .

-

Products exhibit structural analogies to bioactive benzimidazoles, which are explored for antimicrobial applications .

Acylation and Alkylation

The primary amine undergoes acylation with acyl chlorides or alkylation with haloalkanes. For instance, reaction with chloroacetone or ethyl chloroacetate introduces functionalized side chains, enhancing molecular diversity .

Reaction Table:

Coordination Chemistry

While not explicitly documented for this compound, structural analogs (e.g., tetrazole derivatives) form metal complexes with iron(II) and other transition metals . The imidazole nitrogen atoms likely act as ligands, enabling applications in catalysis or spin-crossover materials.

Hypothetical Reaction:

Biological Activity Implications

Derivatives of 3-(1H-Imidazol-2-yl)cyclopentanamine show antimicrobial and enzyme inhibitory properties. Thiourea derivatives, for example, exhibit moderate activity against Candida albicans , while structural modifications influence interactions with biological targets like acetylcholinesterase .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural and physicochemical differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-(1H-Imidazol-2-yl)cyclopentanamine | C₈H₁₃N₃ | 151.21 (calculated) | Cyclopentane with imidazole (C3) and amine (C1) |

| N-((1H-Imidazol-2-yl)methyl)cyclopentanamine | C₉H₁₅N₃ | 165.24 | Imidazole linked via methylene to cyclopentane |

| 3-(1H-Imidazol-2-yl)-1-propanamine | C₆H₁₁N₃ | 125.17 | Linear propyl chain with terminal amine |

| 3-Methyl-4-(imidazo-pyrrolo-pyrazin-8-yl)cyclopentanamine | C₂₀H₂₈N₆OSi | 566.12 | Fused heterocyclic system with SEM-protected imidazole |

Key Observations :

Commercial and Stability Considerations

- Discontinued Products : N-((1H-Imidazol-2-yl)methyl)cyclopentanamine and related spiroamines () are marked as discontinued, hinting at supply chain or stability issues .

- Stock Limitations : N-(1H-Imidazol-2-ylmethyl)cyclopentanamine () is listed as out of stock, possibly reflecting low demand or synthesis hurdles .

Preparation Methods

Direct Cyclization Approaches Using Amino-Functionalized Cyclopentane Precursors

One common strategy involves starting from cyclopentanone derivatives functionalized with amino groups, followed by cyclization to form the imidazole ring.

General Procedure : Amino-substituted cyclopentanone derivatives undergo condensation with imidazole precursors or imidazole-forming reagents under acidic or catalytic conditions. For example, reactions using p-toluenesulfonic acid as a catalyst under solvent-free conditions have been reported to efficiently produce imidazole derivatives with good yields, avoiding volatile organic solvents and simplifying purification.

Advantages : This method is environmentally friendly ("green chemistry"), simple, and provides good yields of the target imidazole-containing cyclopentane compounds.

Multi-Step Synthesis via Intermediate Formation and Subsequent Functionalization

A more elaborate approach involves preparing intermediates such as imidazole N-oxides or imidazolium salts from cyclopentane derivatives, followed by reduction or substitution steps to yield 3-(1H-Imidazol-2-yl)cyclopentanamine.

-

- Generation of imidazole N-oxides from cyclopentane-based amines.

- O-selective benzylation to form chiral imidazolium salts.

- Deprotonation and trapping with reagents like elemental sulfur to yield imidazole-2-thiones.

- Final reduction or substitution steps to introduce the amino group at the cyclopentane ring.

Reaction Conditions : These steps typically require controlled temperatures (room temperature to moderate heating), use of bases such as triethylamine, and sometimes elemental sulfur or other trapping agents.

Outcome : This route allows for stereochemical control and access to chiral imidazole derivatives, which may be important for biological activity.

Palladium-Catalyzed Cross-Coupling and Cyclization Methods

Advanced synthetic methods utilize Pd-catalyzed coupling reactions to assemble the imidazole moiety onto cyclopentane frameworks.

-

- Starting from substituted pyridin-2-amines and pyridine-2-carbaldehydes, imidazo[1,2-a]pyridine intermediates are formed under acidic catalysis (e.g., p-toluenesulfonic acid) in methanol at elevated temperatures (~70 °C).

- Subsequent Pd-catalyzed cross-coupling with aryl halides in the presence of ligands like XantPhos and bases such as tert-butoxide in toluene at ~110 °C yields the desired imidazole derivatives.

- Reduction steps using borane complexes (e.g., BH3-Me2S) in THF at 0–60 °C convert amides to amines, completing the synthesis of amino-substituted imidazole-cyclopentane compounds.

Advantages : This method provides high regio- and chemoselectivity, allowing for diverse substitution patterns on the imidazole ring and cyclopentane ring.

Cyclopentane Ring Functionalization Followed by Imidazole Ring Construction

Another approach involves initial functionalization of the cyclopentane ring, such as bromination or formation of cyclopentyl intermediates, followed by nucleophilic substitution or cyclization to install the imidazole ring.

- For example, cyclopentanone can be converted to sodium (E) and (Z)-(2-oxocyclopentylidene)methanolate, which then reacts with nitrogen nucleophiles to form imidazole derivatives. Further functionalization with bromoacetamides and other reagents leads to cyclopentane-imidazole compounds.

Summary Table of Preparation Methods

Detailed Research Findings

The solvent-free acid-catalyzed method reported by achieves efficient imidazole formation on cycloalkane substrates with yields typically above 70%, emphasizing environmental benefits.

The multi-step approach involving imidazole N-oxides and imidazolium salts enables stereochemical control, which is critical for pharmaceutical applications.

Pd-catalyzed cross-coupling methods, as detailed in, provide a robust platform for the synthesis of functionalized imidazo-cyclopentane amines with high purity, utilizing modern organometallic catalysis and reduction techniques.

Functionalization of cyclopentane rings prior to imidazole formation allows for modular synthesis routes adaptable to various substitution patterns.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-Imidazol-2-yl)cyclopentanamine, and how does cyclopentanamine functionalization influence reaction efficiency?

- Methodology : Synthesis typically involves cyclopentanamine functionalization via (1) cyclization of imidazole precursors with cyclopentanone derivatives or (2) coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the imidazole moiety. Reaction efficiency depends on protecting group strategies (e.g., Boc for amines) and catalyst systems (e.g., Pd/C for hydrogenation) to avoid side reactions .

- Key Considerations : Monitor intermediates via TLC or HPLC to optimize yield. Impurities like unreacted cyclopentanone or imidazole derivatives should be quantified using GC-MS or NMR .

Q. How is the structural integrity of 3-(1H-Imidazol-2-yl)cyclopentanamine validated in synthetic batches?

- Methodology : Use a combination of 1H/13C NMR to confirm proton environments (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm, imidazole protons at δ 6.5–7.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C8H13N3). X-ray crystallography (if crystalline) resolves stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 3-(1H-Imidazol-2-yl)cyclopentanamine analogs?

- Case Study : Analog discrepancies (e.g., varying serotonin receptor affinities) may arise from substituent positioning (e.g., fluorine vs. methyl groups). Address this by:

- Conducting radioligand binding assays (e.g., [3H]WAY-100635 for 5-HT1A receptors) under standardized conditions (pH, temperature).

- Performing molecular dynamics simulations to compare binding poses of analogs with target receptors .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance and validate findings across multiple cell lines or animal models .

Q. How can structure-activity relationships (SAR) guide the optimization of 3-(1H-Imidazol-2-yl)cyclopentanamine for enzyme inhibition?

- Methodology :

- Synthesize derivatives with substituents at the cyclopentane or imidazole positions (e.g., halogenation, alkylation).

- Test inhibitory activity against target enzymes (e.g., Factor Xia) using fluorogenic substrates and kinetic assays (Km/Vmax analysis) .

Q. What analytical methods are recommended for quantifying 3-(1H-Imidazol-2-yl)cyclopentanamine in biological matrices?

- Methodology :

- LC-MS/MS with electrospray ionization (ESI) in positive ion mode, using deuterated internal standards (e.g., D4-cyclopentanamine) to correct matrix effects.

- Validate methods per ICH guidelines (precision ≤15%, accuracy 85–115%) .

Q. How does 3-(1H-Imidazol-2-yl)cyclopentanamine interact with neurotransmitter systems, and what assays are suitable for mechanistic studies?

- Approach :

- Electrophysiological recordings (patch-clamp) in neuronal cells to assess ion channel modulation.

- Microdialysis in vivo to measure extracellular dopamine/serotonin levels in brain regions (e.g., striatum, prefrontal cortex) .

Specialized Research Questions

Q. What computational tools predict the metabolic fate of 3-(1H-Imidazol-2-yl)cyclopentanamine?

- Methodology :

- Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., N-oxidation, glucuronidation).

- Validate predictions with human liver microsome (HLM) assays and UPLC-QTOF analysis .

Q. How can transcriptomic profiling elucidate the role of 3-(1H-Imidazol-2-yl)cyclopentanamine in signaling pathways?

- Methodology :

- Perform RNA-seq on treated cells (e.g., cancer lines) and analyze differentially expressed genes via KEGG/GO enrichment.

- Cross-reference with pathways like PI3K/AKT or apoptosis regulators (e.g., Bcl-2, Bax) using qPCR arrays .

Q. What safety and toxicity assessments are critical for preclinical development of 3-(1H-Imidazol-2-yl)cyclopentanamine derivatives?

- Protocols :

- Ames test for mutagenicity, hERG assay for cardiac risk, and acute toxicity studies in rodents (LD50 determination).

- Include histopathology of major organs (liver, kidneys) post-administration .

Tables

Table 1 : Key Physicochemical Properties of 3-(1H-Imidazol-2-yl)cyclopentanamine

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C8H13N3 | |

| Molecular Weight | 151.21 g/mol | |

| LogP (Predicted) | 1.2–1.8 | |

| Solubility (Water) | ~10 mg/mL (pH 7.4) |

Table 2 : Common Biological Targets and Assays

| Target | Assay Type | Reference |

|---|---|---|

| Serotonin Receptors | Radioligand binding ([3H]LSD) | |

| Factor Xia | Fluorogenic substrate (Km analysis) | |

| PI3K/AKT Pathway | qPCR array (SABiosciences) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.